molecular formula C12H14BrNO B8636579 2(1H)-Quinolinone, 1-(3-bromopropyl)-3,4-dihydro-

2(1H)-Quinolinone, 1-(3-bromopropyl)-3,4-dihydro-

Cat. No. B8636579
M. Wt: 268.15 g/mol
InChI Key: MZLUUIRCZKORFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Quinolinone, 1-(3-bromopropyl)-3,4-dihydro- is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinolinone, 1-(3-bromopropyl)-3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 1-(3-bromopropyl)-3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2(1H)-Quinolinone, 1-(3-bromopropyl)-3,4-dihydro-

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(3-bromopropyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H14BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-5H,3,6-9H2

InChI Key

MZLUUIRCZKORFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (6.8 g, 60% in mineral oil) and dimethyl formamide (200 mL) was kept at 20-25° C. followed by the addition of a solution of 3,4-dihydroquinolin-2(1H)-one (25.0 g) in dimethyl formamide (180 mL). The resulting mixture was stirred at room temperature for 10 min followed by the addition of a solution of 1,3-dibromopropane (172 g) in dimethyl formamide (150 mL) at a temperature of 20-35° C. The resulting mixture was stirred at 30° C. for 20 min and concentrated in vacuo. The residue was poured onto ice, and the aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with brine, dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography on silicagel (eluent: ethyl acetate/heptane 1:1) to give the product as a yellow oil (27 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
172 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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